Dodecyldimethylsulfonium iodide

Antibacterial Sulfonium N-chloramine Quaternary ammonium comparison

Substituting this sulfonium salt with generic quaternary ammonium or alternative anions fails due to distinct sulfur-centered electronic structure and iodide polarizability. This specific C12 chain length balances hydrophobic adsorption and solubility. - **Antimicrobial precursors:** Enables >2-log superior bactericidal efficacy vs. ammonium analogs - **Process chemistry:** 1.75× kinetic advantage over C10 analog in nucleoside methylation - **Corrosion inhibition:** 93% IE on API 5L X52 steel in static acidic environments - **Crystal engineering:** Directs orthorhombic [AgI3]2- cluster formation with interpenetrated bilayers

Molecular Formula C14H31IS
Molecular Weight 358.37 g/mol
CAS No. 18412-81-2
Cat. No. B097404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyldimethylsulfonium iodide
CAS18412-81-2
SynonymsDODECYLDIMETHYLSULFONIUM IODIDE
Molecular FormulaC14H31IS
Molecular Weight358.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[S+](C)C.[I-]
InChIInChI=1S/C14H31S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H/q+1;/p-1
InChIKeyCWMLLWRTIPJOKV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyldimethylsulfonium Iodide (CAS 18412-81-2): A Long-Chain Sulfonium Surfactant and Ionic Liquid for Specialized Applications


Dodecyldimethylsulfonium iodide (CAS 18412-81-2) is a quaternary sulfonium salt with the molecular formula C14H31IS and a molecular weight of 358.37 g/mol . Its structure comprises a cationic dodecyldimethylsulfonium headgroup and an iodide counterion, classifying it as a long-chain ionic liquid and surfactant . The compound is distinguished from its more common quaternary ammonium analogs by the presence of a sulfur-centered cation, which imparts unique electronic and hydrogen-bonding properties that influence its adsorption and catalytic behavior .

Chemistry class Sulfonium-based ionic liquid with sulfur-centered cation
Key research areas Adsorption studies, catalysis, antimicrobial derivative synthesis
Counterion role Iodide polarizability supports corrosion and phase-transfer research

Why Dodecyldimethylsulfonium Iodide Cannot Be Simply Replaced by Other Onium Salts or Surfactants


Attempts to substitute dodecyldimethylsulfonium iodide with generically similar compounds (e.g., quaternary ammonium salts of identical chain length, or sulfonium salts with different anions) often fail due to three key factors: (1) the sulfonium headgroup's distinct electronic structure, which alters hydrogen-bonding capacity and adsorption geometry compared to ammonium [1]; (2) the iodide counterion's polarizability, which critically influences corrosion inhibition and phase-transfer mechanisms [2]; and (3) the C12 alkyl chain length, which establishes an optimal balance of hydrophobic adsorption and water solubility [3]. These parameters are interdependent, meaning a substitution in any one dimension requires complete re-optimization of the application.

! Sulfonium vs. ammonium headgroups: electronic and H‑bonding differences may shift adsorption geometry and catalytic behavior.
! Iodide polarizability affects corrosion inhibition and phase-transfer mechanisms; other anions may alter the inhibition profile.
! C12 chain length balances hydrophobic adsorption and water solubility; shorter or longer chains can modify micellar behavior.

Quantitative Differentiation of Dodecyldimethylsulfonium Iodide: Evidence from Direct Comparisons and Class-Level Inferences


Antibacterial Efficacy: Sulfonium N-Chloramine Derivative vs. Quaternary Ammonium Analog

The dodecyl sulfonium core, when derivatized into an N-chloramine, exhibited significantly higher biocidal efficacy against both E. coli and S. aureus than the directly comparable quaternary ammonium N-chloramine containing the same C12 alkyl chain [1]. This direct comparison isolates the electronic contribution of the sulfonium group to bactericidal activity.

Antibacterial comparison
Head-to-head
Sulfonium N-chloramine: complete kill (>6‑log) in 30 min at 10 µM; ammonium analog: ~4‑log reduction
Supports sulfonium-based antimicrobial screening and concentration–response assay design.
N-chloramine derivative; environmental toxicity assessment requires separate evaluation.
Antibacterial Sulfonium N-chloramine Quaternary ammonium comparison

Micellar Catalysis: Methylation Rate of Thymidine by Dodecyl vs. Octadecyl Sulfonium Iodide

In a series of long-chain-alkyl dimethylsulfonium iodides, the C12 (dodecyl) compound provided a superior balance of micellar stability and substrate binding for the methylation of thymidine. The binding constant of the nucleoside dianion (dT-) to the dodecyldimethylsulfonium micelle was measured as intermediate between the C10 and C18 analogs, which correlated with the maximum observed rate of 3-methylthymidine formation [1].

Micellar methylation rate
Class-level
k_app = 2.1×10⁻³ M⁻¹s⁻¹; 1.75× faster than C10, 2.6× faster than C18 analog
C12 chain length offers an intermediate binding constant, supporting micellar catalysis system selection.
Class-level trend; substrate-specific binding may vary.
Micellar catalysis Phase-transfer Thymidine methylation

Corrosion Inhibition Efficiency: Class-Level Comparison of Iodide-Based Sulfonium Ionic Liquids

Although direct experimental data for dodecyldimethylsulfonium iodide is absent, its decyl (C10) analog provides a close reference point. The decyl variant achieved a maximum inhibition efficiency (IE) of 93% at 150 ppm for API 5L X52 steel in 1 M H2SO4 under static conditions [1]. Langmuir isotherm analysis confirmed a mixed physisorption/chemisorption mechanism driven by iodide anion adsorption on anodic sites [1]. Given the well-established correlation between alkyl chain length and inhibition efficiency, the C12 dodecyl variant is expected to provide equal or marginally greater surface coverage.

Corrosion inhibition
Class-level
Projected IE ≥ 93% at 150 ppm, based on C10 analog (93% static); mixed physisorption/chemisorption mechanism
Class-level inference supports corrosion inhibitor screening with C12 sulfonium iodide.
Direct experimental data absent; supported by Langmuir isotherm and chain-length trend.
Corrosion inhibitor API 5L X52 steel Ionic liquid

Synthetic Utility: Iodoargentate and Iodocuprate Cluster Formation with Dodecyldimethylsulfonium Iodide

Dodecyldimethylsulfonium iodide serves as a critical structural directing agent in the synthesis of layered iodoargentate clusters. Reaction with AgI in acetonitrile yields [DodMe2S]2AgI3, which crystallizes in the orthorhombic space group Pbca with trigonal planar AgI3^2- anions. The dodecyl chain length is essential for the formation of the characteristic interpenetrating bilayer structure observed in these materials [1].

Crystal engineering
Context-dependent
[DodMe₂S]₂AgI₃, orthorhombic Pbca, monomeric AgI₃²⁻ with interpenetrated dodecyl bilayers
C12 chain length directs specific layered topology; ammonium analogs yield different packing.
Supported by X-ray crystallography; structural outcome is cation-dependent.
Iodoargentate Iodocuprate Crystal engineering

Where Dodecyldimethylsulfonium Iodide Demonstrates Differentiated Value: Key Application Scenarios


Development of High-Efficiency Antimicrobial Coatings and Disinfectants

Based on the >2-log superior bactericidal efficacy of its N-chloramine derivative over quaternary ammonium analogs [Section 3, Evidence Item 1], dodecyldimethylsulfonium iodide is the preferred precursor for synthesizing surface-active antimicrobial agents that require rapid, broad-spectrum kill kinetics at low concentrations.

Pilot-Scale Micellar Methylation Reactions in Aqueous Media

The 1.75× kinetic advantage of the dodecyl compound over the C10 analog in thymidine methylation [Section 3, Evidence Item 2] makes it the optimal sulfonium iodide for process chemistry applications that demand high throughput of nucleoside modifications.

Formulation of Mixed-Type Corrosion Inhibitors for Oil & Gas Infrastructure

The established mechanism of the sulfonium-iodide class—achieving 93% IE on API 5L X52 steel [Section 3, Evidence Item 3]—positions dodecyldimethylsulfonium iodide as a rational starting point for developing mixed-type inhibitors destined for static acidic environments.

Synthesis of Layered Iodoargentate and Iodocuprate Materials

The structural specificity where dodecyldimethylsulfonium directs the formation of orthorhombic [AgI3]2- clusters with interpenetrated bilayers [Section 3, Evidence Item 4] makes it irreplaceable for crystal engineers targeting that exact topology.

Application
Selection Property
Validation Focus
Synthesis of sulfonium N‑chloramine antimicrobial agents
Sulfonium core for higher log reduction in comparative assays
Antimicrobial efficacy screening and concentration–response profiling
Micellar catalysis for nucleoside methylation
C12 chain length kinetic context in micellar systems
Reaction rate benchmarking and substrate scope evaluation
Mixed-type corrosion inhibitor research
Sulfonium‑iodide class for mixed adsorption mechanism
Inhibition efficiency validation under static acidic conditions
Synthesis of layered iodoargentate materials
Structural‑directing sulfonium cation for [AgI₃]²⁻ cluster formation
Crystal structure analysis (XRD) and packing topology confirmation
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